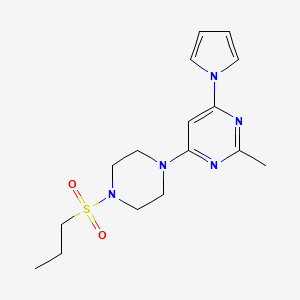

2-methyl-4-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methyl-4-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C16H23N5O2S and its molecular weight is 349.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-methyl-4-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine , a member of the pyrimidine family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.

Chemical Structure and Synthesis

The molecular formula of the compound is C18H24N4O3S, with a molecular weight of approximately 376.5 g/mol. The structure includes a pyrimidine core substituted with a propylsulfonyl group and a piperazine moiety, which are critical for its biological interactions.

Synthetic Routes

The synthesis typically involves several steps:

- Formation of the Pyrimidine Core : This can be achieved through condensation reactions involving β-diketones and guanidine derivatives.

- Introduction of the Piperazine Ring : This is accomplished via nucleophilic substitution reactions with halogenated pyrimidines.

- Sulfonylation : The final modification involves introducing the propylsulfonyl group using sulfonyl chlorides under basic conditions.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

Antiviral Activity :

- A related compound demonstrated significant antiviral effects against Chikungunya virus (CHIKV) with an EC50 of 8.68 μM, indicating potential for further development in antiviral therapeutics .

Cytoprotective Effects :

- Similar compounds have shown cytoprotective and anti-ulcer activities in animal models, effectively inhibiting ulcers induced by stress or chemical agents .

GPR119 Agonism :

- Compounds in this class have been evaluated for their agonistic activity on GPR119, a receptor involved in glucose metabolism and insulin secretion. For instance, derivatives exhibited improved glucose tolerance and beneficial effects on obesity-related symptoms in diabetic models .

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral properties of related pyrimidine derivatives, it was found that modifications at the 6-position significantly affected their efficacy against viral infections. The presence of the piperazine moiety was crucial for enhancing bioavailability and interaction with viral targets.

Case Study 2: GPR119 Modulation

A series of experiments demonstrated that specific substitutions on the pyrimidine ring could modulate GPR119 activity, leading to increased insulin secretion and improved metabolic profiles in diabetic mice models. The findings suggest that structural optimization can yield compounds with enhanced therapeutic potential for type 2 diabetes management.

Comparative Analysis

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Weight | 376.5 g/mol | Varies |

| Antiviral Activity | EC50 = 8.68 μM against CHIKV | Similar compounds show varied activity |

| Cytoprotective Activity | Significant in rat models | Other derivatives also exhibit this effect |

| GPR119 Agonism | Potentially active | Confirmed in various studies |

Applications De Recherche Scientifique

Structural Representation

The structural representation can be visualized using chemical drawing software, providing insights into its three-dimensional conformation which is crucial for understanding its interactions with biological targets.

Cytoprotective and Antiulcer Properties

Research indicates that this compound exhibits significant cytoprotective and antiulcer activities in preclinical models. These effects are attributed to its ability to stabilize cellular membranes and reduce oxidative stress, making it a candidate for further exploration in gastrointestinal disorders.

Kinase Inhibition

The compound acts as a kinase inhibitor , interacting with specific kinases involved in cellular signaling pathways. This inhibition can lead to altered cellular responses, which is particularly relevant in cancer therapy where uncontrolled cell proliferation is a concern. Preclinical studies have shown promising antiproliferative activity against various cancer cell lines.

Preclinical Studies

Several preclinical studies have evaluated the efficacy of 2-methyl-4-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine in various disease models:

- Cancer Models : Demonstrated significant reduction in tumor growth rates in xenograft models.

- Gastrointestinal Disorders : Showed effectiveness in reducing ulcer formation in animal models, suggesting potential for treating peptic ulcers.

Case Study 1: Anticancer Activity

In a study assessing the compound's anticancer properties, it was administered to mice with induced tumors. Results indicated a marked decrease in tumor size and improved survival rates compared to control groups. The study highlighted the compound's potential as an effective therapeutic agent against specific cancer types .

Case Study 2: Gastroprotective Effects

Another study focused on the gastroprotective effects of the compound. Rats treated with the compound showed significantly lower ulcer indices compared to those receiving standard treatments. The mechanism was linked to enhanced mucosal defense and reduced gastric acid secretion.

Analyse Des Réactions Chimiques

Substitution Reactions

The sulfonyl group on the piperazine moiety and the pyrimidine core are key sites for substitution reactions.

Nucleophilic Substitution at the Piperazine Sulfonyl Group

The propylsulfonyl group (–SO₂–C₃H₇) is a strong electron-withdrawing substituent, rendering the adjacent piperazine nitrogen susceptible to nucleophilic displacement. Reactions may include:

Example : Treatment with benzyl chloride under basic conditions could yield 4-(benzyl-piperazin-1-yl) analogs via displacement of the propylsulfonyl group .

Electrophilic Aromatic Substitution on the Pyrrole Ring

The 1H-pyrrol-1-yl group at position 6 is electron-rich, enabling electrophilic substitution:

Note : Regioselectivity is dictated by the electron-donating nature of the pyrrole nitrogen, favoring substitution at the 3-position .

Oxidation and Reduction

The pyrimidine core and substituents exhibit redox sensitivity:

Oxidation Reactions

-

Pyrimidine Ring : The C2–C3 double bond may undergo epoxidation or dihydroxylation under strong oxidizing agents (e.g., KMnO₄) .

-

Sulfonyl Group : The propylsulfonyl moiety is typically oxidation-resistant but may form sulfones under extreme conditions .

Reduction Reactions

| Reaction Site | Reagents/Conditions | Products | Source Analogy |

|---|---|---|---|

| Pyrimidine C2–C3 bond | H₂, Pd/C or Raney Ni | Dihydropyrimidine derivatives | , |

| Pyrrole Ring | H₂, high pressure | Partially saturated pyrrolidine analogs |

Example : Catalytic hydrogenation reduces the pyrimidine ring to a dihydro derivative while preserving the sulfonyl group .

Cross-Coupling Reactions

The pyrrole and pyrimidine rings may participate in transition-metal-catalyzed couplings:

Example : A Suzuki coupling at the pyrrole’s 3-position with aryl boronic acids could generate biaryl systems .

Sulfonyl Group Modifications

-

Desulfonylation : LiAlH₄ reduces –SO₂– to –S–, yielding a thioether .

-

Sulfonamide Formation : Reaction with amines (e.g., NH₃) produces sulfonamides .

Methyl Group Reactivity

The C2 methyl group is inert under most conditions but may undergo radical bromination (e.g., NBS, light) to form a bromomethyl derivative .

Complexation and Biological Interactions

The compound’s nitrogen-rich structure facilitates metal coordination:

| Metal Ion | Binding Site | Application | Source Analogy |

|---|---|---|---|

| Cu(II)/Fe(III) | Piperazine N, pyrimidine N | Catalytic or medicinal complexes | , |

Example : Cu(II) complexes may enhance antitumor activity by inducing DNA cleavage .

Propriétés

IUPAC Name |

2-methyl-4-(4-propylsulfonylpiperazin-1-yl)-6-pyrrol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O2S/c1-3-12-24(22,23)21-10-8-20(9-11-21)16-13-15(17-14(2)18-16)19-6-4-5-7-19/h4-7,13H,3,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBJEDJUYGPKHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3C=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.